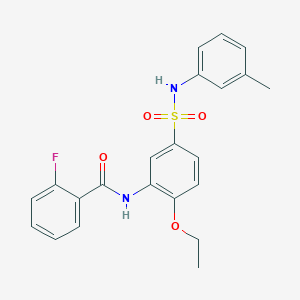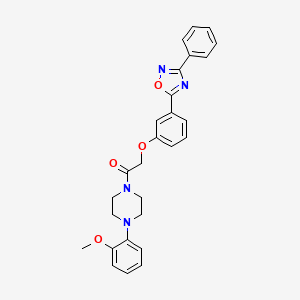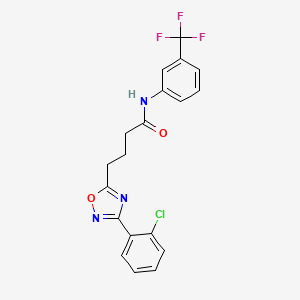
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide, also known as E7820, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. It is a member of the sulfonamide class of drugs and is being developed by Eisai Co., Ltd.
Wirkmechanismus
The mechanism of action of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide involves the inhibition of the tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1). These receptors are involved in the regulation of angiogenesis and lymphangiogenesis, which are critical processes for tumor growth and metastasis. By inhibiting these receptors, N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide blocks the formation of new blood vessels and lymphatic vessels, thereby starving the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has been shown to have other biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the progression of cancer. N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has also been shown to inhibit the growth of fibroblasts, which are involved in the formation of fibrotic tissue in the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide is its specificity for VEGFR2 and FGFR1, which reduces the risk of off-target effects. N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
For research on N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide include combination therapy, biomarker development, and improved formulations.
Synthesemethoden
The synthesis of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide involves a series of reactions starting from 2-fluorobenzoic acid. The first step is the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride using thionyl chloride. The resulting 2-fluorobenzoyl chloride is then reacted with N-(2-ethoxy-5-aminophenyl)sulfonamide to give N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in a variety of cancer types, including breast, lung, colon, and pancreatic cancer. N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has been shown to inhibit tumor growth by targeting the tumor microenvironment, specifically by inhibiting angiogenesis and lymphangiogenesis. This makes N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide a promising drug candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-3-29-21-12-11-17(30(27,28)25-16-8-6-7-15(2)13-16)14-20(21)24-22(26)18-9-4-5-10-19(18)23/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLWWZTZUMMSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)





![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)


![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)

![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)